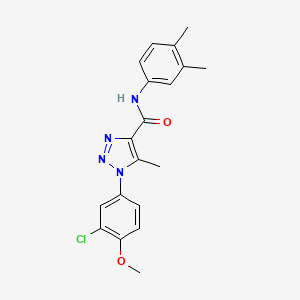

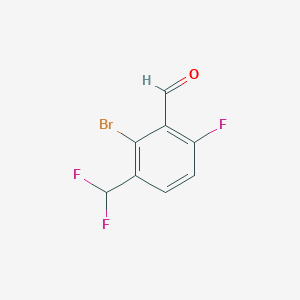

![molecular formula C12H11BrF3NO2 B3000584 2-[3-Bromo-5-ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile CAS No. 1797290-47-1](/img/structure/B3000584.png)

2-[3-Bromo-5-ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-[3-Bromo-5-ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile" is a multifunctional molecule that contains several interesting substituents, such as a bromo group, an ethoxy group, and a trifluoroethoxy group attached to a phenyl ring, as well as a nitrile functional group. This structure suggests potential reactivity in various chemical reactions, particularly those involving electrophilic aromatic substitution and nucleophilic addition due to the presence of the nitrile group.

Synthesis Analysis

The synthesis of related compounds often involves regioselective halogenation, as seen in the synthesis of "2-(3-Bromo-4-methoxyphenyl)acetic acid" where regioselective bromination of 4-methoxyphenylacetic acid was performed using bromine in acetic acid . Similarly, the synthesis of "6-bromo-1-butyl-3-ethoxycarbonyl-2-methylindol-5-yloxyacetonitrile" involved a reaction with chloroacetonitrile in refluxing acetone . These methods could potentially be adapted for the synthesis of the target compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related brominated compounds shows that the bromine atom is electron-withdrawing, as indicated by the bond angles observed in "2-(3-Bromo-4-methoxyphenyl)acetic acid" . This characteristic could influence the reactivity of the target compound, making the aromatic ring more susceptible to nucleophilic attack due to the increased electron deficiency.

Chemical Reactions Analysis

The presence of the bromo group in the target compound suggests that it could undergo nucleophilic substitution reactions. For instance, "Pseudoesters and derivatives. XXIII Reaction of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles" demonstrates the reactivity of a bromo group in the presence of nucleophiles . Additionally, the nitrile group could participate in reactions such as the synthesis of "2-(2-Hydroxyphenyl)acetonitriles" through the reaction of trimethylsilyl cyanide with o-quinone methides .

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from related structures. For example, the electron-withdrawing nature of the bromine atom and the electron-donating properties of the ethoxy and trifluoroethoxy groups would affect the compound's polarity and solubility . The presence of the nitrile group would also contribute to the compound's dipole moment and could influence its boiling point and reactivity in polar solvents like acetonitrile, as seen in the catalysis of Friedel-Crafts alkylations by trifluoromethanesulfonic acid in acetonitrile .

Applications De Recherche Scientifique

Redox Behavior in Acetonitrile Solutions : A study by Sherman, Lambert, and Pilgram (1974) investigated the redox behavior of various ring systems and their derivatives, including those with bromo, chloro, cyano, nitro, methylsulfonyl, and trifluoromethylsulfonyl groups, in acetonitrile solutions (Sherman, Lambert, & Pilgram, 1974).

Photolysis Studies Involving Acetonitrile : Research by Bales et al. (2001) on alkyl radicals containing two different beta-leaving groups in a mixture of acetonitrile and methanol, examining the formation of olefin cation radicals (Bales, Horner, Huang, Newcomb, Crich, & Greenberg, 2001).

Radical Cyanomethylation/Arylation : Pan, Zhang, and Zhu (2015) described a reaction involving acetonitrile as the radical precursor, indicating the versatility of acetonitrile in complex organic synthesis (Pan, Zhang, & Zhu, 2015).

Nuclear Fluorination of Isoxazoles : Stephens and Blake (2004) explored the C-4 fluorination of 3,5-diarylisoxazoles using acetonitrile as a solvent, demonstrating its role in facilitating such reactions (Stephens & Blake, 2004).

Photooxidation Studies : Milano, Hussan, and Vernet (1992) investigated the photooxidations of certain ethers in water and water-acetonitrile mixtures, highlighting acetonitrile's role in photochemical processes (Milano, Hussan, & Vernet, 1992).

Antimicrobial Activity of Bromo-Substituted Compounds : Gadaginamath and Patil (2002) synthesized bromo-substituted compounds and screened them for antimicrobial activities, illustrating the broader implications of such chemical research (Gadaginamath & Patil, 2002).

Halogenodeoxygenation in Acetonitrile : Aneja and Davies (1974) studied the halogenodeoxygenation reactions in acetonitrile, further showcasing its utility in organic chemistry (Aneja & Davies, 1974).

Propriétés

IUPAC Name |

2-[3-bromo-5-ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrF3NO2/c1-2-18-10-6-8(3-4-17)5-9(13)11(10)19-7-12(14,15)16/h5-6H,2-3,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYUZJGGKJWKHMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)CC#N)Br)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-Bromo-5-ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Methylphenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone](/img/structure/B3000507.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B3000508.png)

![N-(furan-2-ylmethyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3000510.png)

![5-bromo-N-[3-(trifluoromethyl)phenyl]pyrimidin-2-amine](/img/structure/B3000513.png)

![4-benzyl-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3000516.png)

![1-[2-Methyl-1-(1-methylindol-2-yl)propyl]benzotriazole](/img/structure/B3000519.png)

![2-(2,4-dichlorophenoxy)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)acetamide](/img/structure/B3000522.png)

![N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B3000524.png)